ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Description
This compound belongs to the indeno[1,2-b]pyridine class, synthesized via multicomponent reactions (MCRs) involving indane-1,3-dione, pyridin-3-yl aldehyde, ethyl acetoacetate, and ammonium acetate. Its structure features a fused indene-pyridine core with a pyridin-3-yl substituent at position 4 and an ethyl carboxylate group at position 2. The synthesis typically employs catalysts such as cellulose-sulfuric acid or piperidine in ethanol under reflux conditions, yielding products with high purity (86–96%) .
Properties
IUPAC Name |
ethyl 2-methyl-5-oxo-4-pyridin-3-yl-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-26-21(25)16-12(2)23-19-14-8-4-5-9-15(14)20(24)18(19)17(16)13-7-6-10-22-11-13/h4-11,17,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPKBMAABYJLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)C4=CC=CC=C42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives, which share a similar structure with the compound, are known to interact with their targets in a way that leads to various biological activities. The compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives, which share a similar structure with the compound, are known to affect various biochemical pathways. These pathways are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Result of Action
Indole derivatives, which share a similar structure with the compound, are known to have various biological activities. These activities suggest that the compound may have similar effects at the molecular and cellular level.
Biological Activity
Ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (CAS No. 445221-52-3) is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H18N2O3
- Molecular Weight : 346.386 g/mol
- Purity : Typically around 95%.
Research indicates that the compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies on related compounds indicate that they can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .
- Cell Proliferation Inhibition : this compound has been tested against various cancer cell lines. The results suggest that it may inhibit cell proliferation effectively, particularly in breast cancer cell lines such as MCF-7 and MDA-MB 231 .
Anticancer Activity
The anticancer potential of this compound has been explored through several studies:
- Case Study : In vitro tests demonstrated that the compound significantly reduced the viability of cancer cells. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potent activity against cancer cell lines .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been evaluated:
- Mechanism : It is believed to exert its effects by modulating inflammatory pathways and inhibiting COX enzymes, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins .
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | <10 | |
| Anticancer | MDA-MB 231 | <15 | |
| Anti-inflammatory | COX Enzyme Inhibition | <20 |
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various target proteins. These studies suggest a favorable interaction with active sites of enzymes involved in cancer progression and inflammation:
- Docking Results : The compound showed strong binding affinities with key targets, indicating a potential mechanism for its biological activities.
- Comparison with Standard Drugs : In some cases, the binding affinities were comparable or superior to those of established drugs used for similar therapeutic purposes .
Scientific Research Applications
Anticancer Activity
Research indicates that ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Case Study : A study evaluated the compound's efficacy against breast cancer cell lines MCF-7 and MDA-MB 231. The results showed a reduction in cell viability with half-maximal inhibitory concentration (IC50) values in the low micromolar range, indicating potent activity against these cancer types.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.0 | Significant inhibition |
| MDA-MB 231 | 4.7 | Significant inhibition |
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly cyclooxygenase (COX) enzymes linked to inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases.
Additional Biological Activities
Beyond its anticancer properties, this compound has shown promise in other areas:
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. Research on related pyridine derivatives has indicated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reactivity is leveraged for introducing diverse functional groups:
Example : Reaction with morpholine in DMF at 80°C yields 4-morpholino-2-(cyclopropylmethyl)pyridazin-3(2H)-one, confirmed by LCMS and NMR.
Oxidation and Reduction
The pyridazinone ring and substituents participate in redox reactions:
Mechanistic Insight : Oxidation of the cyclopropylmethyl group is sterically hindered, favoring ring-centered reactivity.
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyridazinone ring participates in cycloadditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, reflux, 24 h | Bicyclic adducts | 45–60% yield (isolated) |
| Ring-Opening | NaOH, H₂O, 100°C | Open-chain dicarboxylic acids | pH-dependent selectivity |
Functionalization of the Cyclopropylmethyl Group
The cyclopropylmethyl substituent undergoes selective transformations:
|
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in the aryl/heteroaryl group at position 4 and the ester group at position 3. These modifications influence molecular weight, crystallinity, and intermolecular interactions.
Key Observations :
Crystallographic and Structural Insights
- Disorder Phenomena: The ethyl carboxylate group in Compound I exhibits positional disorder (occupancies: 0.645/0.355), absent in rigid substituents like 4-chlorophenyl (Compound II) .
- Hydrogen Bonding: Compound I forms 1D chains via C-H···O interactions, whereas Compound II creates dimers, influencing melting points (212°C for I vs. 198°C for II) . DDPC’s dimethylamino group facilitates intramolecular charge transfer, critical for its fluorescence properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
